1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide
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Overview
Description
1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes a series of reactions, including nitration, reduction, and halogenation, to form the desired fluorophenyl intermediate.
Attachment of the Methoxyphenylbutyl Chain: The fluorophenyl intermediate is then reacted with 2-methoxy-2-phenylbutyl bromide under basic conditions to form the corresponding amine.
Sulfonamide Formation: Finally, the amine is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Disrupting Cellular Processes: Interfering with critical cellular processes, leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide: Similar structure with a chlorine atom instead of fluorine.
1-(3-bromophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide: Similar structure with a bromine atom instead of fluorine.
1-(3-iodophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3S/c1-3-18(23-2,16-9-5-4-6-10-16)14-20-24(21,22)13-15-8-7-11-17(19)12-15/h4-12,20H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOOQISWLFZAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)CC1=CC(=CC=C1)F)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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